molecular formula C13H6Cl2FN B1447500 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile CAS No. 1361759-33-2

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Cat. No.: B1447500
CAS No.: 1361759-33-2
M. Wt: 266.09 g/mol
InChI Key: GJPFWSSBEJUZMV-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS Number: 1361759-33-2) is an advanced organic intermediate with a molecular formula of C 13 H 6 Cl 2 FN and a molecular weight of 266.10 g/mol . This compound is supplied with a high purity level of 97% and is intended for research applications, such as use as a pharmaceutical impurity or a synthetic building block in chemical synthesis . Structurally, this compound belongs to the family of fluorinated benzonitriles, a class of chemicals known for their utility in developing more complex molecules . The incorporation of fluorine and nitrile functional groups can significantly influence the physicochemical properties of a molecule, making it a valuable scaffold in medicinal chemistry research for optimizing drug candidates . While the specific biological activity of this compound is not fully established, related heterocyclic compounds are extensively investigated as modulators of central nervous system targets, such as GABA A receptors . Researchers value this chemical for its potential to impart desired characteristics like improved metabolic stability and membrane permeability in lead compounds. For handling, researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and masks. It is recommended to store this product at -4°C for short-term use (1-2 weeks) or at -20°C for longer-term preservation (1-2 years) . All laboratory waste containing this material must be collected and disposed of by a professional hazardous waste handling service in accordance with local regulations. Notice: This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2FN/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPFWSSBEJUZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of Chlorine by Fluoride

A common approach is the selective replacement of chlorine atoms on a dichlorobenzonitrile precursor with fluoride ions. This is typically achieved by reacting 2,4-dichloro-5-fluorobenzonitrile derivatives with alkali metal fluorides or tetraalkylammonium fluorides under elevated temperatures (80–250°C) and in the presence of phase transfer catalysts in dipolar aprotic solvents.

  • Reagents: Alkali metal fluoride (e.g., potassium fluoride, cesium fluoride) or tetraalkylammonium fluoride.
  • Solvents: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), sulfolane, or N-methylpyrrolidone (NMP).
  • Catalysts: Phase transfer catalysts like tetraalkylammonium salts or phosphonium salts enhance the nucleophilic substitution efficiency.
  • Conditions: Heating in sealed autoclaves or reactors for several hours (e.g., 8 hours at ~175°C) with vigorous stirring to ensure homogeneity and reaction completion.

This method allows for high selectivity in fluorination, minimizing side reactions and improving yields.

Cyanation via Sandmeyer Reaction or Halogen-Cyano Exchange

The nitrile group introduction can be performed by:

  • Sandmeyer Reaction: Starting from 2,4-dichloro-5-fluoroaniline, diazotization followed by reaction with copper(I) cyanide introduces the nitrile group at the amino-substituted position.
  • Halogen-Cyano Exchange: Direct substitution of a bromine atom by a cyano group on 2,4-dichloro-5-fluorobromobenzene using copper(I) cyanide or other cyanide sources.

These methods are well-established and provide a route to the benzonitrile core with the desired substitution pattern.

Research Findings and Optimization

  • Fluoride Source: Potassium fluoride and cesium fluoride are preferred due to their high nucleophilicity and availability.
  • Phase Transfer Catalysts: Use of tetraalkylammonium fluorides or phosphonium salts significantly improves reaction rates and yields.
  • Solvent Effects: Dipolar aprotic solvents stabilize the fluoride ion and facilitate nucleophilic attack on aromatic chlorides.
  • Temperature and Time: Elevated temperatures (up to 250°C) and reaction times of several hours optimize substitution without degrading sensitive groups.
  • Yield and Purity: Gas chromatography monitoring during reaction allows precise control of product formation. Purification by fractionation or chromatography yields high-purity products.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Effect on Reaction
Temperature 80–250°C Higher temp increases substitution rate
Reaction Time 4–12 hours Longer time improves conversion
Fluoride Equivalents 1–3 equivalents per chlorine atom Excess fluoride ensures complete substitution
Solvent DMF, DMAc, sulfolane, NMP Enhances fluoride solubility and reactivity
Catalyst Tetraalkylammonium or phosphonium salts Phase transfer catalysis improves yield
Stirring Vigorous stirring Ensures uniform reaction mixture

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogenated Benzonitrile Derivatives

Benzonitrile derivatives with halogen substitutions are widely employed in medicinal and agrochemical research. Key comparisons include:

3,5-Difluoro-4-nitrobenzonitrile (C₇H₂F₂N₂O₂, MW: 184.10 g/mol)
  • Structure : Features nitro and fluorine groups at the 4- and 3,5-positions, respectively.
  • Properties : The nitro group enhances electrophilicity, making it reactive in coupling reactions. However, its lower molecular weight and polarity reduce bioavailability compared to the dichlorophenyl analog.
  • Applications : Used in chemical synthesis for nitro-to-amine conversions .
2,4-Difluoro-5-nitrobenzonitrile (C₇H₂F₂N₂O₂, MW: 184.10 g/mol)
  • Structure : Differs in nitro and fluorine positioning (2,4-difluoro vs. 3,5-dichloro).
  • Applications : Intermediate in fluorinated drug synthesis .

Comparison Table 1: Benzonitrile Derivatives

Compound Molecular Formula Substituents Molecular Weight Key Properties Applications Reference
4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile C₁₃H₇Cl₂FN 3,5-Cl₂, 2-F 264.10 High lipophilicity Pharmaceutical intermediate
3,5-Difluoro-4-nitrobenzonitrile C₇H₂F₂N₂O₂ 3,5-F₂, 4-NO₂ 184.10 Electrophilic reactivity Chemical synthesis
2,4-Difluoro-5-nitrobenzonitrile C₇H₂F₂N₂O₂ 2,4-F₂, 5-NO₂ 184.10 Steric hindrance Fluorinated drug synthesis

Pyrimidine Derivatives with Dichlorophenyl Groups

Compounds like 6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine (C₁₁H₅Cl₂F₃N₂, MW: 309.07 g/mol) share the 3,5-dichlorophenyl moiety but differ in core structure:

  • Structure : Pyrimidine ring with trifluoromethyl and dichlorophenyl groups.
  • Properties : The trifluoromethyl group enhances electron-withdrawing effects, improving insecticidal activity.
  • Applications : Explored in agrochemical research for pest control .

Comparison Table 2: Pyrimidine and Benzonitrile Derivatives

Compound Core Structure Key Functional Groups Molecular Weight Bioactivity Applications Reference
This compound Benzonitrile 3,5-Cl₂, 2-F 264.10 Intermediate stability Pharmaceuticals
6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine Pyrimidine 3,5-Cl₂, CF₃ 309.07 Insecticidal Agrochemicals

Benzoyl Urea Insecticides

While structurally distinct, benzoyl urea derivatives like Chlorfluazuron (C₂₀H₁₄Cl₂F₃N₃O₃, MW: 484.25 g/mol) provide insights into halogenated aromatic systems:

  • Structure : Dichlorophenyl and trifluoromethyl groups linked via a urea bridge.
  • Properties : High persistence in environments due to Cl and CF₃ groups.
  • Applications : Commercial insect growth regulator targeting Lepidoptera pests .

Key Differences :

  • Bioactivity : Chlorfluazuron acts as a chitin synthesis inhibitor, whereas benzonitriles are typically intermediates rather than end-use actives.
  • Metabolic Fate : The urea backbone in Chlorfluazuron facilitates enzymatic degradation, unlike the stable benzonitrile core .

Research Findings and Implications

Synthetic Versatility : The benzonitrile core allows modular functionalization, whereas pyrimidine derivatives require specialized heterocyclic synthesis .

Biological Activity

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile is a synthetic organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H8Cl2F N
  • CAS Number : 1361759-33-2
  • Molecular Weight : 267.12 g/mol

The compound features a dichlorophenyl group and a fluorobenzonitrile moiety, which contribute to its unique biological activity.

Biological Activity Overview

Research has indicated that this compound possesses various biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. Its mechanism primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Mechanism of Action :

  • Inhibition of Kinases : The compound has been shown to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Research Findings :
A study demonstrated that this compound significantly reduced the viability of various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell types (Table 1).

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)12

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Mechanism of Action :

  • Neurotransmitter Modulation : It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and protecting neuronal cells from oxidative damage.

Case Study :
In a zebrafish model of epilepsy induced by pentylenetetrazole (PTZ), treatment with this compound resulted in significant reductions in seizure frequency and severity. Neurochemical profiling revealed increased levels of neurosteroids such as allopregnanolone and progesterone, which are known to exert protective effects against seizures .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good bioavailability and moderate metabolic stability. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, and how is its structural identity validated?

  • Answer: Common synthetic strategies include halogenation of fluorobenzonitrile precursors or coupling reactions (e.g., Suzuki-Miyaura) using 3,5-dichlorophenylboronic acids. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) to confirm substitution patterns, infrared (IR) spectroscopy for nitrile (-C≡N) and aryl halide stretches, and mass spectrometry (MS) for molecular weight confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Answer: The compound is typically a crystalline solid with a molecular weight of ~265.0 g/mol. Its solubility varies by solvent polarity: poorly soluble in water but soluble in dimethyl sulfoxide (DMSO) or dichloromethane. Stability under ambient conditions should be confirmed via thermogravimetric analysis (TGA) or accelerated degradation studies. Melting point ranges (e.g., 200–208°C for analogous fluorobenzonitriles) provide additional quality metrics .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

  • Answer: Byproducts often arise from incomplete halogenation or competing coupling sites. Optimization strategies include:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance regioselectivity.
  • Temperature Control: Maintaining 80–100°C during coupling to balance reaction rate and side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • In Situ Monitoring: Use of thin-layer chromatography (TLC) or inline IR to track reaction progress .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer: Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may stem from isotopic effects (³⁵Cl/³⁷Cl) or rotational isomers. Approaches include:

  • Variable-Temperature NMR: To identify conformational equilibria.
  • 2D Correlation Spectroscopy (COSY, NOESY): For unambiguous assignment of proton environments.
  • Computational Modeling: Density functional theory (DFT) simulations predict spectral profiles and validate experimental observations .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Answer: The electron-withdrawing nitrile and halogen groups deactivate the benzene ring, directing electrophilic substitutions to specific positions. Fluorine’s inductive effect enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (SNAr) at the 2-fluoro position. Steric effects from 3,5-dichloro substituents may slow meta-substitution, favoring para-directed reactions .

Q. What strategies are effective in scaling up this compound synthesis while maintaining purity?

  • Answer: Scale-up challenges include heat dissipation and impurity accumulation. Solutions involve:

  • Flow Chemistry: Continuous reactors improve temperature control and reduce side reactions.
  • Crystallization Optimization: Solvent-antisolvent pairs (e.g., ethanol/water) enhance recrystallization efficiency.
  • Quality-by-Design (QbD): Statistical design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

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